molecular formula C15H10ClFO B14218753 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- CAS No. 819792-57-9

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-

Cat. No.: B14218753
CAS No.: 819792-57-9
M. Wt: 260.69 g/mol
InChI Key: AUWSWIHGQVJIKX-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(3-chlorophenyl)-3-phenyl-
  • 2-Propen-1-one, 1-(4-fluorophenyl)-3-phenyl-
  • 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-methylphenyl)-

Uniqueness

The presence of both a chlorine and a fluorine atom on the phenyl rings of 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWSWIHGQVJIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406579
Record name 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819792-57-9
Record name 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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